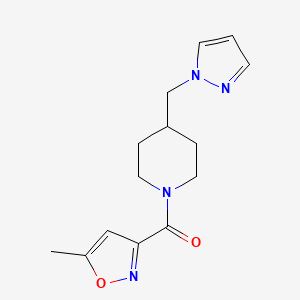
(4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories such as celecoxib, a potent anti-inflammatory, the antipsychotic CDPPB, the anti-obesity drug rimonabant, difenamizole, an analgesic, betazole, a H2-receptor agonist and the antidepressant agent fezolamide have proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family. Indeed, a huge variety of synthesis methods and synthetic analogues have been reported over the years .
Molecular Structure Analysis
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine and agriculture .
Chemical Reactions Analysis
Some novel 2-phenyl-5-(1,3-diphenyl-1H-pyrazol-4-yl)-1,3,4-oxadiazoles derivatives have been synthesized for selective COX-2 inhibition with potent anti-inflammatory activity .
Scientific Research Applications
Antileishmanial Activity
This compound has shown promise in the treatment of Leishmaniasis , a neglected disease caused by the parasite Leishmania. Derivatives of this compound have been synthesized and evaluated for their antileishmanial activity. Some derivatives exhibited activity against Leishmania infantum and Leishmania amazonensis, comparable to pentamidine but with lower cytotoxicity . This suggests potential for developing new antileishmanial drugs with improved safety profiles.
Cytotoxicity Studies
The cytotoxic effects of this compound’s derivatives have been studied, particularly in cancer research. For instance, certain derivatives have been shown to induce apoptosis in BT-474 breast cancer cells, suggesting a potential role in cancer therapy . The ability to inhibit colony formation in these cells points to its use in preventing cancer proliferation.
Molecular Modeling
In silico studies, including molecular modeling, have been conducted to understand the interaction of this compound’s derivatives with biological targets. These studies help in identifying modifications that can improve the compound’s efficacy and selectivity . This application is crucial for drug design and optimization.
Ligand Synthesis for Catalysis
Derivatives of this compound have been used to synthesize ligands for catalysis applications. These ligands can bind to metals and facilitate various chemical reactions, which is essential in industrial processes and synthetic chemistry . The versatility of these ligands makes them valuable for developing new catalytic systems.
Crystallography and Polymorphism
The compound has been used in crystallography studies to understand its structural properties and polymorphism. This is important for material science and pharmaceuticals, where the physical form of a compound can affect its properties and efficacy .
Chemotherapeutic Investigations
Some derivatives have been investigated as chemotherapeutics, particularly in the treatment of colon cancer . The research in this field aims to find new compounds that can be used as effective treatments against various types of cancer.
Mechanism of Action
Future Directions
The future directions of research into pyrazole derivatives are likely to continue to focus on their synthesis and the exploration of their pharmacological properties . Given the wide range of activities these compounds can exhibit, they represent a promising area for the development of new therapeutic agents.
properties
IUPAC Name |
(5-methyl-1,2-oxazol-3-yl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2/c1-11-9-13(16-20-11)14(19)17-7-3-12(4-8-17)10-18-6-2-5-15-18/h2,5-6,9,12H,3-4,7-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPWEAWNWNAULB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC(CC2)CN3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


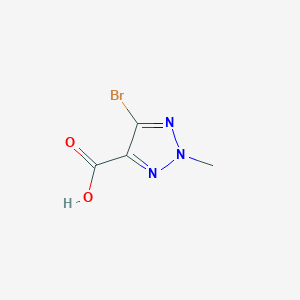
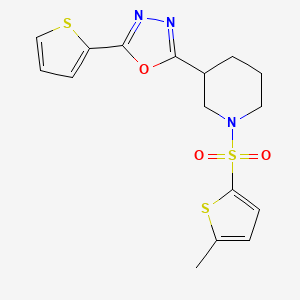
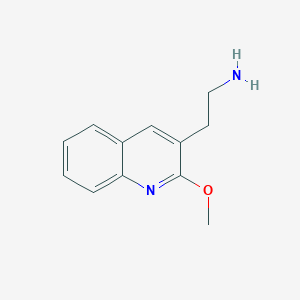

![5-Bromo-2-[2-(N,N-dimethylamino)ethoxy]-3-picoline](/img/structure/B2858855.png)
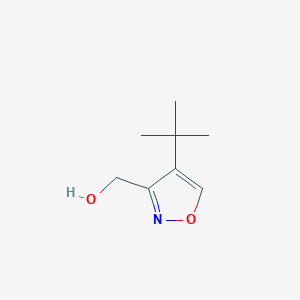





![3-[(1-Methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-1-(2-phenoxyethyl)urea](/img/structure/B2858866.png)
![6-(3,5-dimethoxybenzyl)-4-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2858869.png)